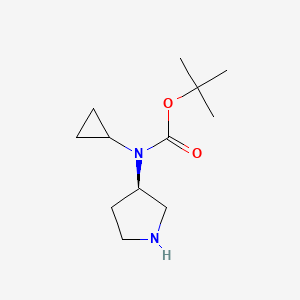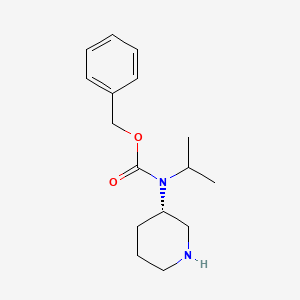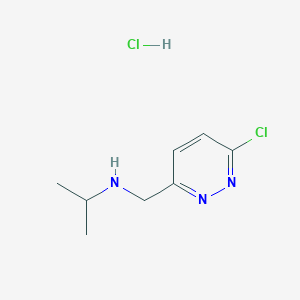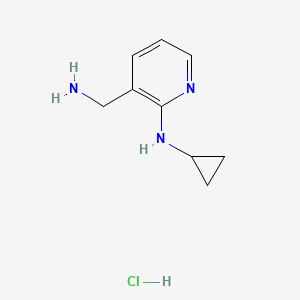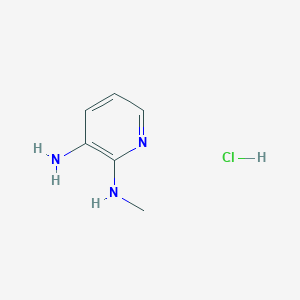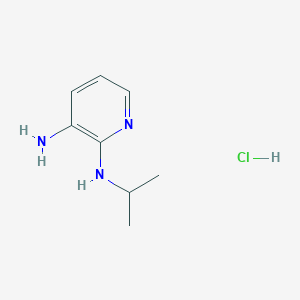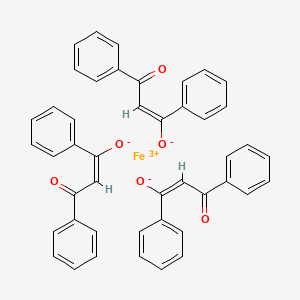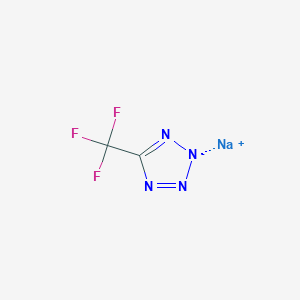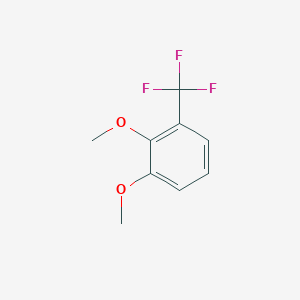
2,3-Dimethoxybenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxybenzotrifluoride is an organic compound with the molecular formula C(_9)H(_9)F(_3)O(_2). It is characterized by the presence of two methoxy groups (-OCH(_3)) attached to a benzene ring, along with a trifluoromethyl group (-CF(_3)). This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxybenzotrifluoride typically involves the trifluoromethylation of 2,3-dimethoxybenzene. One common method is the reaction of 2,3-dimethoxybenzene with trifluoromethyl iodide (CF(_3)I) in the presence of a base such as potassium carbonate (K(_2)CO(_3)) and a copper catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzotrifluorides.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.
Applications De Recherche Scientifique
2,3-Dimethoxybenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in various biological assays.
Medicine: Research into its derivatives has led to the discovery of compounds with potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxybenzotrifluoride and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to increased biological activity. The methoxy groups can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparaison Avec Des Composés Similaires
- 2,4-Dimethoxybenzotrifluoride
- 3,4-Dimethoxybenzotrifluoride
- 2,3-Dimethoxybenzaldehyde
- 2,3-Dimethoxybenzoic acid
Comparison: 2,3-Dimethoxybenzotrifluoride is unique due to the specific positioning of its methoxy groups and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Propriétés
IUPAC Name |
1,2-dimethoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIJOGIBDMYFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576992 |
Source


|
| Record name | 1,2-Dimethoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261673-36-2 |
Source


|
| Record name | 1,2-Dimethoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



